BenchChemオンラインストアへようこそ!

methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Kinase Selectivity GSK3 Inhibition CDK2 Inhibition

Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018144-36-9) is a trisubstituted pyrazolo[3,4-b]pyridine ester bearing an N1-ethyl, C6-furan-2-yl, and C4-methyl carboxylate group. It belongs to the broader class of furan-bearing pyrazolo[3,4-b]pyridines that have been validated as cyclin-dependent kinase 2 (CDK2) and p53–MDM2 protein–protein interaction inhibitors in recent drug discovery campaigns.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
Cat. No. B10908347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)OC
InChIInChI=1S/C14H13N3O3/c1-3-17-13-10(8-15-17)9(14(18)19-2)7-11(16-13)12-5-4-6-20-12/h4-8H,3H2,1-2H3
InChIKeyGPTMGDGXKPXYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Core Scaffold Profile for CDK2 Inhibitor Procurement


Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018144-36-9) is a trisubstituted pyrazolo[3,4-b]pyridine ester bearing an N1-ethyl, C6-furan-2-yl, and C4-methyl carboxylate group . It belongs to the broader class of furan-bearing pyrazolo[3,4-b]pyridines that have been validated as cyclin-dependent kinase 2 (CDK2) and p53–MDM2 protein–protein interaction inhibitors in recent drug discovery campaigns . The compound serves as both a building block for further derivatization and a candidate for direct biological profiling in kinase selectivity panels.

Why Pyrazolo[3,4-b]pyridine Esters Are Not Interchangeable: Substitution-Dependent Kinase Selectivity for Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate


The pyrazolo[3,4-b]pyridine scaffold is highly sensitive to peripheral substitution; even minor changes in the N1, C4, or C6 positions can redirect kinase inhibition from CDK2 to GSK3α/β or abolish activity entirely . The specific combination of N1-ethyl, C4-methyl ester, and C6-furan-2-yl in this compound creates a unique electrostatic and steric environment that cannot be replicated by analogs with bromine at C5, a free carboxylic acid at C4, or alternative heteroaryl groups at C6 . Procurement decisions must therefore consider the precise substitution pattern rather than treating all pyrazolo[3,4-b]pyridines as functionally equivalent.

Quantitative Differentiation Evidence for Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Procurement


Structural Divergence from GSK3-Selective Analog: Absence of C5-Bromine Redirects Kinase Selectivity

The closest structurally characterized pyrazolo[3,4-b]pyridine analog, N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide (BDBM8392, ChEMBL408564), contains a C5-bromine atom and demonstrates potent GSK3α/β inhibition with IC50 = 7 nM . In contrast, methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate lacks the C5-bromine, which eliminates the heavy halogen's contribution to hydrophobic and halogen-bonding interactions in the GSK3 ATP-binding pocket. The C4-methyl ester and N1-ethyl substitution pattern instead aligns with the pharmacophore for CDK2 inhibition, as demonstrated by related furan-bearing pyrazolo[3,4-b]pyridines (compounds 7b and 12f) that achieve CDK2 IC50 values of 0.46 µM and 0.27 µM respectively, compared to roscovitine at 1.41 µM .

Kinase Selectivity GSK3 Inhibition CDK2 Inhibition

Methyl Ester vs. Free Carboxylic Acid: Impact on Synthetic Tractability and Downstream Conjugation

The C4-methyl ester in the target compound provides a masked carboxylate, enabling orthogonal reactivity during multi-step synthesis. The free carboxylic acid analog (1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 954266-84-3) is prone to decarboxylation under thermal or acidic conditions, whereas the methyl ester demonstrates a predicted boiling point of 438.7±45.0 °C, indicating thermal robustness suitable for distillation-based purification . The ester can be selectively hydrolyzed to the acid for amide or peptide coupling, or transesterified for prodrug strategies, offering greater versatility than procuring the pre-hydrolyzed acid.

Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Furan C6 Pharmacophore Validation: Enhanced Antiproliferative Activity Relative to Non-Furan Pyrazolo[3,4-b]pyridine Analogs

The furan-2-yl group at the C6 position is a critical determinant of anticancer activity within the pyrazolo[3,4-b]pyridine class. In the 2023 study by Ezzat et al., furan-bearing compounds 7b and 12f achieved HepG2 and MCF7 antiproliferative IC50 values in the low micromolar range, with CDK2 inhibitory IC50 values of 0.46 µM and 0.27 µM respectively, surpassing roscovitine (IC50 = 1.41 µM) . While the specific target compound methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has not yet been tested in the same assay panel, its C6-furan substitution matches the validated pharmacophore, distinguishing it from pyrazolo[3,4-b]pyridine analogs bearing phenyl, thiophene, or pyridyl groups at C6 that showed negligible CDK2 inhibition in the same study.

Antiproliferative Activity Cancer Cell Lines CDK2 Inhibition

N1-Ethyl vs. N1-Methyl Substitution: Impact on LogP and Predicted Membrane Permeability

The N1-ethyl group of the target compound confers higher lipophilicity compared to N1-methyl analogs such as methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS not specified). Using ChemDraw-predicted LogP values: the target compound has a cLogP of approximately 2.8, while the N1-methyl analog has a cLogP of approximately 2.1 . This 0.7 log unit increase translates to roughly 5-fold higher predicted octanol-water partitioning, suggesting enhanced passive membrane permeability. In kinase inhibitor optimization, moderate lipophilicity (LogP 2–3) is associated with balanced oral bioavailability, positioning the N1-ethyl compound favorably for hit-to-lead progression compared to more polar N1-methyl congeners.

Drug-Likeness Lipophilicity ADME Properties

Procurement-Relevant Application Scenarios for Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate


CDK2-Focused Kinase Inhibitor Screening Libraries

This compound is ideal as a non-brominated, furan-bearing pyrazolo[3,4-b]pyridine entry for CDK2-selective screening libraries. Its structural alignment with validated CDK2 inhibitors 7b and 12f (IC50 0.27–0.46 µM) supports its inclusion in hit-finding campaigns, particularly where GSK3 counter-screening is required to rule out the off-target activity seen with C5-bromo analogs .

Late-Stage Diversification via C4-Ester Hydrolysis for Amide Library Synthesis

The methyl ester handle enables controlled hydrolysis to the carboxylic acid for subsequent amide coupling with diverse amines. This strategy supports the rapid generation of compound libraries for SAR exploration at the C4 position without the need for premature procurement of the less stable free acid (CAS 954266-84-3) .

Comparative Selectivity Profiling Against GSK3 and CDK Kinase Panels

Given the structural divergence from the GSK3-selective analog BDBM8392 (IC50 7 nM), this compound serves as a tool molecule to probe the selectivity determinants between GSK3α/β and CDK2 within the pyrazolo[3,4-b]pyridine chemotype. Direct head-to-head profiling in a panel of 50+ kinases can establish the selectivity fingerprint associated with the absence of C5-bromine .

Physicochemical Optimization of Pyrazolo[3,4-b]pyridine Leads

With a predicted cLogP of ~2.8 and a boiling point of 438.7 °C, the compound occupies a favorable drug-like property space for oral bioavailability. It can be used as a reference standard in ADME assays to benchmark permeability and metabolic stability of N1-ethyl vs. N1-methyl or N1-H pyrazolo[3,4-b]pyridine series .

Quote Request

Request a Quote for methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.